1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
Description
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a primary amine featuring a phenyl ring substituted at the 3-position with a trifluoromethylsulfanyl (-SCF₃) group. Its molecular formula is C₉H₁₀F₃NS (MW = 221.25 g/mol) . The -SCF₃ group confers high lipophilicity and electron-withdrawing properties, making the compound relevant in medicinal chemistry for optimizing pharmacokinetic properties like metabolic stability and membrane permeability.
Properties
Molecular Formula |
C9H10F3NS |
|---|---|
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3 |
InChI Key |
DTWKAEAIXLKPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine typically involves the reaction of 3-(trifluoromethylthio)benzaldehyde with an amine source under specific conditions. One common method includes the use of reducing agents such as sodium borohydride to facilitate the reduction of the aldehyde group to an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
- Substituent Position : 2-position on phenyl ring.
- Key Differences : The ortho-substitution may introduce steric hindrance, reducing rotational freedom and altering binding interactions compared to the para or meta isomers. Its molecular weight and formula (C₉H₁₀F₃NS, MW = 221.25) are identical to the target compound, but its physicochemical properties (e.g., solubility, melting point) likely differ due to crystal packing variations .
1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine (QV-3449)
Functional Group Variations
1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine
- Substituent : -OCF₃ (trifluoromethoxy) instead of -SCF₃.
- Key Differences : The -OCF₃ group is less lipophilic and a weaker electron-withdrawing group than -SCF₃. This may reduce metabolic stability but improve aqueous solubility .
2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride
Complex Derivatives
N,N,N-Trimethyl-1-[4-(trifluoromethyl)phenyl]ethan-1-aminium trifluoromethanesulfonate (1i)
- Structure : Quaternary ammonium salt with -CF₃ and trimethyl groups.
- Key Differences : Enhanced water solubility due to ionic character. Used in catalysis or as ionic liquids rather than drug intermediates .
2-(morpholin-4-yl)-2-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine
- Structure : Morpholine-substituted derivative with -SCF₃ at the para position.
Comparative Data Table
Biological Activity
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine is a compound featuring both trifluoromethyl and sulfanyl functional groups, which confer unique chemical properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with biological targets. The sulfanyl group can participate in redox reactions, influencing the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Redox Reactions : The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may exhibit different biological properties compared to the parent compound.
- Lipophilicity : The trifluoromethyl group increases hydrophobicity, facilitating interactions with hydrophobic regions of proteins and cell membranes.
- Nucleophilic Substitution : The amine group can engage in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity Overview
Research indicates that compounds with trifluoromethyl and sulfanyl groups exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have reported that derivatives of this compound show significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated good antiproliferative activity against breast carcinoma (T47D) and colon carcinoma (HT-29) cells .
- Antimicrobial Properties : The presence of the trifluoromethyl group has been associated with enhanced antibacterial activity. Compounds similar to this compound have shown selective activity against pathogens like Chlamydia, highlighting the importance of electron-withdrawing groups in enhancing efficacy .
Anticancer Activity
In a study evaluating the anticancer potential of various thiadiazole derivatives, one compound exhibited an IC50 value of 92.2 nM against HCT-116 colorectal carcinoma cells, demonstrating the potential for derivatives of this compound to serve as effective anticancer agents .
Antimicrobial Activity
Another study focused on the synthesis and evaluation of compounds based on this compound for their antichlamydial activity. Results indicated that derivatives containing the trifluoromethyl group had superior activity compared to those without it, suggesting that this substituent plays a critical role in enhancing antimicrobial properties .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
